Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-
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Overview
Description
Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a seleno group and an isothiocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- typically involves the reaction of a seleno compound with an isothiocyanate derivative. One common method is the nucleophilic substitution reaction where a seleno group is introduced to the benzene ring via a suitable seleno reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of catalysts such as aluminum chloride.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for introducing selenium and isothiocyanato groups into molecules .
Biology:
- Investigated for its potential as an anticancer agent due to the biological activity of selenium compounds .
Medicine:
- Potential applications in drug development, particularly in designing molecules with anticancer and antioxidant properties .
Industry:
Mechanism of Action
The mechanism by which Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- exerts its effects involves the interaction of the seleno group with biological molecules. Selenium compounds are known to generate reactive oxygen species (ROS) which can induce apoptosis in cancer cells . The isothiocyanato group can also interact with cellular proteins, leading to the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the seleno group.
Phenethyl isothiocyanate: Contains a phenethyl group instead of the seleno group.
Selenocysteine: An amino acid containing selenium, but with a different functional group arrangement.
Uniqueness: Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- is unique due to the presence of both selenium and isothiocyanato groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
78386-96-6 |
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Molecular Formula |
C15H13NSSe |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(2-isothiocyanato-2-phenylethyl)selanylbenzene |
InChI |
InChI=1S/C15H13NSSe/c17-12-16-15(13-7-3-1-4-8-13)11-18-14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChI Key |
YDNLGDAOAZHJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[Se]C2=CC=CC=C2)N=C=S |
Origin of Product |
United States |
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